molecular formula C8H12N4O3 B14907121 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B14907121
M. Wt: 212.21 g/mol
InChI Key: PMNSZURQWUBTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a pyrazole-derived compound characterized by a nitro group at the 4-position of the pyrazole ring, a propanamide side chain, and methyl substituents at positions 3 and 3. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The nitro group in this compound introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution reactions or alter intermolecular interactions in crystalline states compared to non-nitrated analogs. Structural data for the closely related compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (lacking the nitro group), has been resolved via single-crystal X-ray diffraction using SHELXL , highlighting the importance of crystallographic tools like the SHELX suite in elucidating molecular configurations .

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C8H12N4O3/c1-5-8(12(14)15)6(2)11(10-5)4-3-7(9)13/h3-4H2,1-2H3,(H2,9,13)

InChI Key

PMNSZURQWUBTHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Nitration: The starting material, 3,5-dimethylpyrazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Amidation: The nitrated product is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide with pyrazole-carboxamide derivatives reported in recent literature, focusing on substituent effects, synthesis methodologies, and physicochemical properties.

Structural and Substituent Analysis

Key structural differences between the target compound and analogs lie in the substituents on the pyrazole ring and the carboxamide side chain. For example:

  • Chloro and cyano derivatives (e.g., compounds 3a–3p from ) feature electron-withdrawing groups (Cl, CN) at the 5-position of the pyrazole ring, while the target compound has a nitro group at the 4-position.

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Molecular Formula Melting Point (°C) Yield (%) Key Substituents
Target compound C₉H₁₃N₅O₃* Not reported Not reported 4-NO₂, 3,5-CH₃, propanamide
3a () C₂₁H₁₅ClN₆O 133–135 68 5-Cl, 3-CH₃, aryl groups
3b () C₂₁H₁₄Cl₂N₆O 171–172 68 5-Cl, 4-Cl-aryl, CN
3d () C₂₁H₁₄ClFN₆O 181–183 71 5-Cl, 4-F-aryl, CN

*Assumed molecular formula based on structural similarity to .

  • Solubility : The propanamide side chain could enhance aqueous solubility compared to aryl-substituted derivatives in , which rely on lipophilic aromatic rings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via Michael addition of acrylamide to pyrazole derivatives, as demonstrated for structurally analogous ligands (e.g., 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide). Key steps include refluxing in ethanol with catalytic triethylamine, followed by recrystallization from methanol/water for purification. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to acrylamide) can improve yields (≥75%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., methanol), and data collection is performed using a Rigaku R-AXIS RAPID diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement using SHELXL (R1 < 0.05) confirms bond lengths (e.g., C–N = 1.335–1.467 Å) and dihedral angles (e.g., pyrazole ring planarity) . Complementary techniques include FT-IR (amide C=O stretch at ~1650 cm⁻¹) and NMR (¹H: δ 2.1–2.5 ppm for methyl groups).

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

  • Methodology : Hydrogen-bonding networks (e.g., N–H···O and N–H···N) dominate, as seen in related pyrazolamide structures. For example, adjacent molecules form infinite chains along the c-axis via N–H···O interactions (d = 2.89 Å, θ = 165°), enhancing thermal stability (decomposition >200°C). Hirshfeld surface analysis quantifies contributions from H-bonding (≈30%) and van der Waals interactions .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., anomalous thermal parameters) be resolved during structure refinement?

  • Methodology : Use SHELXL's restraints for anisotropic displacement parameters (ADPs) and apply TWIN/BASF commands for twinned crystals. For example, if Ueq values for nitro groups exceed 0.1 Ų, apply ISOR restraints to suppress overfitting. Validate via residual density maps (Δρ < ±0.3 eÅ⁻³) .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution or nitro-group reduction?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates Fukui indices to identify electrophilic sites (e.g., nitro group: f⁻ = 0.12). Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., σ-hole at nitro-O atoms), guiding reaction design (e.g., Pd/C-catalyzed hydrogenation to amine derivatives) .

Q. How does the steric and electronic profile of the 3,5-dimethyl-4-nitro substituent influence coordination chemistry with transition metals?

  • Methodology : Compare with analogous ligands (e.g., 3-(2-pyridyl)pyrazole propanamide). The nitro group’s electron-withdrawing effect lowers the pyrazole N-atom’s basicity (pKa ≈ 3.5), favoring monodentate vs. bridging coordination. XAS studies (e.g., Cu K-edge) reveal ligand-field splitting (10Dq ≈ 1.4 eV) in octahedral complexes .

Q. What experimental and theoretical approaches can reconcile conflicting spectroscopic data (e.g., unexpected ¹³C NMR shifts)?

  • Methodology : Variable-temperature NMR (VT-NMR) identifies dynamic processes (e.g., rotational barriers of the amide group). Coupling with GIAO-DFT (B3LYP/cc-pVTZ) calculates chemical shifts (RMSD < 2 ppm). For example, a deshielded carbonyl carbon (δ 170 ppm vs. predicted 168 ppm) may indicate intermolecular H-bonding .

Notes

  • Software : SHELX suite (structure solution/refinement) , Olex2 (visualization), Mercury (packing analysis).
  • Data Contradictions : Address via high-resolution SCXRD (synchrotron sources) or neutron diffraction for H-atom precision.
  • Safety : Nitro groups pose explosion risks; handle under inert atmosphere with <100 mg scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.